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Compound of Interest

Compound Name: (R)-FL118

cat. No.: B1222250

(R)-FL118, also known as 10,11-(Methylenedioxy)-20(R)-camptothecin, is a synthetic analog of
the natural alkaloid camptothecin. It has emerged as a potent anti-cancer agent with a unique
multi-targeted mechanism of action that distinguishes it from other camptothecin derivatives
like irinotecan and topotecan.[1][2] This technical guide provides an in-depth overview of the
chemical structure, properties, mechanism of action, and experimental data related to (R)-
FL118, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

(R)-FL118 is the (R)-enantiomer of the more broadly studied FL118 ((S)-enantiomer). The
specific stereochemistry at the C20 position is critical to its biological activity.[1]

Chemical Identifiers
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Identifier Value

(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-
IUPAC Name pyrano[3',4':6,7]indolizino[1,2-b]quinoline-
3,14(4H,12H)-dione[3]

Synonyms 10,11-(Methylenedioxy)-20(R)-camptothecin[4]
CAS Number 151636-76-9[3][4]

Molecular Formula C21H16N206[3][4]

Molecular Weight 392.36 g/mol [4]

O=C1--INVALID-LINK--
SMILES (CC)C(C=C2C3=NC4=CC5=C(C=C4C=C3CN2
C6=0)0CO5)=C6CO1[5]

Physicochemical Properties

Property Value

Soluble in DMSO (e.g., 1 mg/mL or 4 mg/mL).[6]
Solubility [7] Poor water solubility is a noted characteristic,

hindering its development.[3][9]

Store as a powder at -20°C for up to 3 years. In
Storage
solvent, store at -80°C for up to 6 months.[5][6]

Mechanism of Action

(R)-FL118 exerts its potent anti-tumor effects through a multi-pronged approach, targeting
several key cancer survival pathways. Unlike traditional camptothecins that primarily function
as DNA topoisomerase | (Topl) inhibitors, FL118 is a relatively poor Topl inhibitor.[10][11] Its
superior efficacy stems from its ability to modulate multiple anti-apoptotic and drug-resistance
proteins.[10][12][13]

Key Molecular Targets:
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DDX5 (p68) Oncoprotein: FL118 directly binds to the oncoprotein DDX5, acting as a
"molecular glue degrader.” This binding leads to the dephosphorylation and subsequent
proteasomal degradation of DDX5.[3][5][14]

« Inhibitor of Apoptosis (IAP) Proteins: It selectively downregulates the expression of several
IAP family members, most notably Survivin (BIRC5), XIAP, and clAP2.[10][13][15] This
inhibition of anti-apoptotic proteins is a key feature of its mechanism.

o Bcl-2 Family Proteins: FL118 inhibits the anti-apoptotic protein Mcl-1 while increasing the
expression of pro-apoptotic proteins like Bax and Bim.[10][13]

o Drug Efflux Pumps: A significant advantage of FL118 is that it is not a substrate for the efflux
pump proteins ABCG2 (BCRP) and P-gp (MDR1).[10][12][16] This allows it to bypass
common mechanisms of resistance to other chemotherapeutics like irinotecan and
topotecan.[2][12][14]

The inhibition of these targets occurs in a manner that is independent of the p53 tumor
suppressor status, making (R)-FL118 effective against a broader range of cancers, including
those with mutated or null p53.[10][13]

Signaling Pathways

The multi-targeted nature of (R)-FL118 leads to the disruption of several critical cancer
signaling pathways, ultimately inducing cell cycle arrest and apoptosis.
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Caption: (R)-FL118 multi-target mechanism leading to apoptosis and overcoming drug
resistance.

Beyond apoptosis induction, (R)-FL118 has been shown to modulate other crucial pathways:
o Cell Cycle: It triggers G2/M phase cell cycle arrest.[16]

+ DNA Repair: By reducing survivin levels, FL118 downregulates the expression of RAD51, a
key protein in the homologous recombination repair pathway, thus attenuating DNA repair
processes.[16]

e PI3K/AKT/mTOR Pathway: FL118 treatment can inhibit the PI3K/AKT/mTOR signaling
pathway in certain cancer cells.[6]
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o KRAS Signaling: It has shown efficacy in pancreatic cancer models with KRAS mutations by
decreasing the expression of KRAS and its downstream effectors B-RAF and p-ERK.[17]

Pharmacological Effects and Efficacy

(R)-FL118 demonstrates potent cytotoxic activity against a wide range of cancer cell lines,
often at nanomolar concentrations.

In Vitro Cytotoxicity of (R)-FL118

Cell Line Cancer Type ICso0 (ng/mL)
B16 Melanoma 392.7[4]
MCF-7 Breast Cancer 32.53[4]
HS578T Breast Cancer 129.3[4]
DU145 Prostate Cancer 138.7[4]
MPC3 Prostate Cancer 92.51[4]

Note: The related (S)-enantiomer, FL118, also shows potent activity, with ICso values often
below 1 nM in non-small cell lung cancer and colon cancer cell lines.[9]

In Vivo Efficacy

In preclinical xenograft models, FL118 has demonstrated superior anti-tumor activity compared
to irinotecan, topotecan, and other standard chemotherapies.[13][17] Notably, it can cause
tumor regression in models that have acquired resistance to irinotecan or topotecan.[18] Its
efficacy has been shown in models of pancreatic, colorectal, lung, and head-and-neck cancers.
[12][13][17] A Phase 1 clinical trial is underway to evaluate the safety and optimal dosage of
FL118 in patients with advanced pancreatic cancer.[4][19]

Experimental Methodologies

The following section summarizes common protocols used in the preclinical evaluation of (R)-
FL118.

Cell Viability and Apoptosis Assays
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o Cell Proliferation: Assessed using MTT or CCK-8 assays. Cells are seeded in 96-well plates,
treated with varying concentrations of FL118 for 24-72 hours, and cell viability is measured
colorimetrically.[11][12]

o Apoptosis Analysis: Detected by Annexin V/Propidium lodide staining followed by flow
cytometry. Hallmarks of apoptosis, such as caspase-3 activation and PARP cleavage, are
confirmed by Western blotting.[13]

Protein and Gene Expression Analysis

o Western Blotting: Cells are lysed in a buffer (e.g., PBS with 1% Nonidet P-40, 0.5% sodium
deoxycholate, 0.1% SDS, and protease inhibitors).[18] Total protein is quantified, separated
by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against
target proteins (e.g., Survivin, Mcl-1, DDX5, RAD51, GAPDH).

e Quantitative RT-PCR (qRT-PCR): Total RNA is extracted from cells, reverse transcribed to
cDNA, and gene expression is quantified using SYBR Green or TagMan probes with primers
specific to target genes like BIRC5 (Survivin) and ABCG2.[12]

In Vivo Xenograft Studies
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Caption: Standard experimental workflow for assessing (R)-FL118 efficacy in mouse xenograft
models.

* Model Establishment: Human cancer cells (1-3 x 10°) are injected subcutaneously into
immunocompromised mice (e.g., athymic nude or SCID).[13][20]
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e Drug Formulation and Administration: For intraperitoneal (i.p.) injection, FL118 can be
dissolved in DMSO and diluted in a vehicle containing Tween-80 and saline. For intravenous
(i.v.) administration, a Tween 80-free formulation has been developed.[20]

o Treatment Schedule: Dosing schedules vary and include daily, every other day, or weekly
administrations (e.g., weekly x 4).[13][18] The Maximum Tolerated Dose (MTD) is
determined in preliminary studies.[13][20]

» Efficacy Measurement: Tumor volume is measured regularly using calipers. Antitumor activity
is assessed by comparing tumor growth in treated versus vehicle control groups.[13]

Synthesis Overview

(R)-FL118 is a derivative of camptothecin. Its synthesis, and that of related analogs, typically
involves multi-step chemical reactions starting from commercially available precursors. For
example, the synthesis of some derivatives starts with 6-Nitropiperonal, which undergoes
coupling reactions with various boronic acids.[2] Modifications are often introduced at the C20
position of the lactone ring to improve properties like water solubility and create prodrugs, for
instance, by conjugating amino acids.[8][21][22] The specific stereochemistry at C20 is a critical
aspect of the synthesis.

Conclusion

(R)-FL118 is a promising anti-cancer therapeutic candidate with a distinct and powerful
mechanism of action. By targeting multiple cancer survival proteins like DDX5 and members of
the IAP and Bcl-2 families, it induces apoptosis and cell cycle arrest. Critically, its ability to
bypass resistance mechanisms mediated by ABCG2 and P-gp efflux pumps gives it a
significant advantage over existing camptothecin-based drugs. Preclinical data shows superior
efficacy in various cancer models, including those resistant to standard therapies. Ongoing
research and clinical trials will further elucidate its therapeutic potential in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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